N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide
CAS No.: 873579-34-1
Cat. No.: VC21507335
Molecular Formula: C12H19NO4S
Molecular Weight: 273.35g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873579-34-1 |
|---|---|
| Molecular Formula | C12H19NO4S |
| Molecular Weight | 273.35g/mol |
| IUPAC Name | 2,5-dimethoxy-4-methyl-N-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C12H19NO4S/c1-8(2)13-18(14,15)12-7-10(16-4)9(3)6-11(12)17-5/h6-8,13H,1-5H3 |
| Standard InChI Key | ZAHXUMDMFJDRTB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C)OC |
| Canonical SMILES | CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C)OC |
Introduction
Chemical Identity and Structure
N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a substituted benzenesulfonamide core structure. The compound features a 2,5-dimethoxy-4-methylbenzene moiety connected to an isopropylamine group via a sulfonamide linkage.
Basic Identification Parameters
The compound's essential identification data is summarized in Table 1:
Table 1: Chemical Identity Parameters of N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide
| Parameter | Value |
|---|---|
| CAS Registry Number | 873579-34-1 |
| Molecular Formula | C₁₂H₁₉NO₄S |
| Molecular Weight | 273.35 g/mol |
| SMILES Notation | COc1cc(S(=O)(=O)NC(C)C)c(OC)cc1C |
The compound possesses a distinctive chemical structure with several functional groups that contribute to its chemical behavior and potential applications .
Structural Features
The structural architecture of N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide includes:
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A benzene ring featuring substitution at multiple positions
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Two methoxy groups (-OCH₃) at positions 2 and 5 of the benzene ring
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A methyl group (-CH₃) at position 4 of the benzene ring
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A sulfonamide group (-SO₂NH-) connecting the benzene ring to an isopropyl moiety
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An isopropyl group (-CH(CH₃)₂) attached to the nitrogen atom of the sulfonamide
This specific arrangement of functional groups contributes to its physical properties and chemical reactivity .
Physical and Chemical Properties
Physical Properties
While direct experimental data for N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide is limited in the available literature, its properties can be inferred from structurally similar compounds. Based on its molecular structure and weight, the following physical properties are anticipated:
Table 2: Estimated Physical Properties
| Property | Expected Value/Description |
|---|---|
| Physical State at 25°C | Crystalline solid |
| Color | White to off-white |
| Solubility | Likely soluble in organic solvents (ethanol, dimethyl sulfoxide, chloroform); limited water solubility |
| Melting Point | Expected range: 120-160°C (based on similar sulfonamides) |
| Density | Approximately 1.2-1.4 g/cm³ |
Chemical Properties
As a sulfonamide, this compound exhibits several notable chemical properties:
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Acidity: The sulfonamide N-H bond demonstrates mild acidic character, with an estimated pKa in the range of 9-10, similar to other N-isopropyl sulfonamides.
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Stability: The compound is expected to be stable under standard laboratory conditions but may be susceptible to hydrolysis under strongly acidic or basic conditions.
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Hydrogen Bonding: The sulfonamide group can function as both hydrogen bond donor and acceptor, influencing its intermolecular interactions and solubility profile .
Synthesis Pathways
| Route | Starting Materials | Key Reaction Conditions | Anticipated Yield |
|---|---|---|---|
| Direct Sulfonylation | 2,5-dimethoxy-4-methylbenzenesulfonyl chloride and isopropylamine | Basic conditions (pyridine or triethylamine), 0-25°C | 60-80% |
| Sulfonamide Formation from Sulfonic Acid | 2,5-dimethoxy-4-methylbenzenesulfonic acid, SOCl₂, isopropylamine | Two-step: (1) Chlorination with SOCl₂, (2) Amination with isopropylamine | 50-70% |
| Oxidative Coupling | 2,5-dimethoxy-4-methylbenzene thiol and isopropyl isocyanate | Oxidative conditions, metal catalyst | 40-60% |
Based on literature describing the synthesis of similar compounds, the most practical approach likely involves the reaction of a suitably substituted benzenesulfonyl chloride with isopropylamine under basic conditions .
Detailed Synthesis Procedure
A plausible synthesis procedure based on analogous compounds would involve:
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Preparation of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride:
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Starting with 2,5-dimethoxy-4-methylbenzene (commercially available or synthesized)
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Chlorosulfonation using chlorosulfonic acid at controlled temperature
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Isolation of the resulting sulfonyl chloride intermediate
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Sulfonamide Formation:
Analytical Characterization
Spectroscopic Identification
Comprehensive characterization of N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide would typically employ multiple spectroscopic techniques:
Table 4: Spectroscopic Characteristics
| Analytical Method | Expected Key Features |
|---|---|
| ¹H NMR | Signals for: methoxy protons (≈3.7-3.9 ppm), aromatic protons (≈6.5-7.5 ppm), isopropyl CH (≈3.4-3.6 ppm), isopropyl CH₃ (≈1.1-1.3 ppm, doublet), aromatic CH₃ (≈2.1-2.3 ppm) |
| ¹³C NMR | Distinct peaks for: methoxy carbons (≈55-60 ppm), aromatic carbons (≈110-160 ppm), isopropyl CH (≈45-50 ppm), methyl carbon (≈15-20 ppm) |
| IR Spectroscopy | Characteristic bands: S=O stretching (≈1150-1350 cm⁻¹), N-H stretching (≈3200-3300 cm⁻¹), C-O stretching (≈1000-1300 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 273, fragmentation pattern showing loss of isopropyl group and cleavage of sulfonamide bond |
These spectroscopic fingerprints would provide definitive identification of the compound's structure and confirmation of its purity .
Chromatographic Analysis
For isolation, purification, and quantitative analysis, chromatographic techniques would be employed:
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HPLC Analysis: High-performance liquid chromatography would typically be performed using:
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GC-MS Analysis: Gas chromatography-mass spectrometry could be employed for both identification and quantification, possibly requiring derivatization to enhance volatility.
These analytical approaches mirror those successfully utilized for structurally similar sulfonamides, including those described for the analysis of other substituted benzenesulfonamides .
Structural Relations to Other Compounds
Comparison with Related Sulfonamides
N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide shares structural similarities with several other compounds, allowing for meaningful comparisons:
Table 5: Structural Comparison with Related Compounds
| Related Compound | CAS Number | Similarity Features | Distinguishing Characteristics |
|---|---|---|---|
| N-Isopropyl-4-methylbenzenesulfonamide | 21230-07-9 | Isopropyl group attached to sulfonamide nitrogen; para-methyl substitution | Lacks methoxy groups at 2,5-positions |
| 2,5-dimethoxy-N-[(5-methyl-2-phenyltriazol-4-yl)methyl]benzenesulfonamide | Listed in CID 2738941 | 2,5-dimethoxy substitution pattern on benzene | Different N-substituent (triazole derivative vs. isopropyl) |
| 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide | Related to 21230-07-9 | Isopropyl attachment to sulfonamide N | Different substitution pattern on aromatic ring |
These structural relationships are significant because they may inform predictions about physicochemical properties and potential biological activities of N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide .
Structure-Property Relationships
The specific arrangement of functional groups in N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide contributes to its unique properties:
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The 2,5-dimethoxy pattern on the benzene ring influences electronic distribution and potentially impacts π-stacking interactions.
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The isopropyl group on the nitrogen atom affects the compound's steric profile and lipophilicity.
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The para-methyl group may contribute to electron density in the aromatic system through inductive effects.
These structural features collectively influence the compound's solubility, reactivity, and potential interactions with biological targets, drawing parallels to structure-activity relationships observed in other sulfonamide compounds .
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